molecular formula C12H5Br5O B12711707 Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- CAS No. 327185-11-5

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-

Cat. No.: B12711707
CAS No.: 327185-11-5
M. Wt: 564.7 g/mol
InChI Key: RQMSPGJESCCPQX-UHFFFAOYSA-N
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Description

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₅Br₅O. This compound is known for its high bromine content, which imparts unique chemical properties and makes it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated phenoxy derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of flame retardants and other brominated products.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- involves its interaction with various molecular targets. It can bind to and disrupt the function of proteins and enzymes, leading to altered cellular processes. The compound’s high bromine content allows it to interact with and modify the activity of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromo-4-(2,4-dibromophenoxy)benzene
  • 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
  • Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-

Uniqueness

Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high bromine content and specific reactivity .

Properties

CAS No.

327185-11-5

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,3-dibromophenoxy)benzene

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H

InChI Key

RQMSPGJESCCPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br

Origin of Product

United States

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